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Compound of Interest

Compound Name: 4-Bromo-2,2-dimethyloxane

CAS No.: 1339437-32-9

Cat. No.: B1528746

Get Quote

Executive Summary
4-Bromo-2,2-dimethyloxane (also known as 4-bromo-2,2-dimethyltetrahydropyran) is a critical

halogenated heterocyclic building block.[1] Its gem-dimethyl group at the 2-position imparts

specific conformational rigidity, making it a valuable scaffold in the development of lipophilic

drug candidates and agrochemicals.

This guide outlines two distinct synthesis pathways:

The Direct Prins Cyclization: A convergent, single-step approach utilizing acid-catalyzed

condensation.

The Stepwise Functional Group Interconversion (FGI): A robust, scalable route starting from

the ketone precursor, offering superior stereochemical control.

Pathway 1: The Direct Prins Cyclization (Convergent
Route)
Best for: Rapid synthesis, atom economy, and library generation.
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This pathway leverages the Hanschke Protocol, utilizing the acid-catalyzed condensation of a

homoallylic alcohol with a ketone. While Prins reactions classically employ aldehydes

(formaldehyde), the use of acetone requires specific Lewis acid activation to overcome the

lower electrophilicity of the ketone carbonyl.

Reaction Scheme
Reactants: 3-Buten-1-ol + Acetone + Hydrogen Bromide (anhydrous) Catalyst: Indium(III)

Bromide (

) or Bismuth(III) Bromide (

) can be used to promote the reaction under milder conditions, though classical Brønsted acids
(

) are also effective.

Mechanistic Insight
The reaction proceeds via a segmental Prins cyclization:

Activation: Protonation of acetone generates the oxocarbenium ion equivalent.

Ene-Attack: The alkene moiety of 3-buten-1-ol attacks the activated carbonyl, forming a

tertiary carbocation.

Cyclization: The hydroxyl group attacks the carbocation, closing the tetrahydropyran ring.

Trap: In the presence of excess bromide ions (from HBr), the resulting carbocation at

position 4 is trapped to form the C-Br bond.

Experimental Protocol
Scale: 50 mmol basis

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser

and an addition funnel. Purge with

.
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Reagent Preparation: Charge the flask with Acetone (30 mL, excess) and 3-Buten-1-ol (3.6

g, 50 mmol).

Acid Addition: Cool the mixture to 0°C. Slowly add 48% Hydrobromic Acid (10 mL) or

saturate with gaseous HBr. Note: For Lewis acid catalysis, add 5 mol%

at this stage instead of aqueous acid.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. If conversion

is low, heat to reflux (56°C) for 4 hours.

Workup: Quench with saturated

solution (carefully, evolution of

). Extract with Diethyl Ether (

mL).

Purification: Dry organics over

, concentrate in vacuo. Purify via vacuum distillation or flash chromatography
(Hexanes/EtOAc 95:5).

Pathway 2: Stepwise Functionalization (Robust
Industrial Route)
Best for: Large-scale production, high purity requirements, and stereochemical control.

This route avoids the thermodynamic mixtures often seen in direct Prins cyclizations by

establishing the ring system first, then installing the halogen.

Workflow Overview
Ring Construction: Synthesis of 2,2-dimethyltetrahydropyran-4-one.

Reduction: Conversion to 2,2-dimethyltetrahydropyran-4-ol.

Bromination: Appel reaction or
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substitution to yield 4-Bromo-2,2-dimethyloxane.

Step 1: Synthesis of 2,2-Dimethyltetrahydropyran-4-one
Precursor Note: This ketone is commercially available but can be synthesized via the hetero-

Diels-Alder reaction of Danishefsky’s diene with acetone, followed by hydrolysis and

hydrogenation.

Step 2: Reduction to Alcohol
Reagents: Sodium Borohydride (

), Methanol.

Dissolve 2,2-dimethyltetrahydropyran-4-one (12.8 g, 100 mmol) in Methanol (100 mL) at

0°C.

Add

(1.9 g, 50 mmol) portion-wise over 30 minutes.

Stir at 0°C for 2 hours. Quench with water (50 mL) and extract with DCM.

Yield: Quantitative conversion to 2,2-dimethyltetrahydropyran-4-ol.

Step 3: Bromination (Appel Reaction)
This method is preferred over

for acid-sensitive substrates as it operates under neutral conditions.

Reagents: Carbon Tetrabromide (

), Triphenylphosphine (

), DCM.

Dissolution: Dissolve 2,2-dimethyltetrahydropyran-4-ol (13.0 g, 100 mmol) and

(39.8 g, 120 mmol) in dry DCM (200 mL) at 0°C.
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Addition: Add

(31.5 g, 120 mmol) portion-wise. The solution will turn yellow.

Stirring: Stir at room temperature for 3-6 hours. Monitor by TLC (stain with PMA).

Workup: Add Hexanes (200 mL) to precipitate Triphenylphosphine oxide (

). Filter through a silica plug.

Purification: Concentrate the filtrate. The product is a colorless oil.

Quantitative Data Summary
Parameter Pathway 1 (Direct Prins) Pathway 2 (Stepwise FGI)

Step Count 1 3

Overall Yield 45 - 60% 65 - 75%

Atom Economy High
Moderate (due to

waste)

Stereocontrol Thermodynamic Mix (cis/trans)
Controllable (via reduction

method)

Scalability Moderate (Heat management)
High (Standard unit

operations)

Visualization of Pathways[2]
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Pathway Legend
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2,2-Dimethyl-
tetrahydropyran-4-ol

NaBH4, MeOH
(Reduction)

CBr4, PPh3
(Appel Reaction)

Blue: Direct Route

Red: Stepwise Route

Click to download full resolution via product page

Caption: Comparative workflow of Direct Prins Cyclization (Blue) vs. Stepwise Functionalization

(Red).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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